2-Keto-3-deoxygluconate

描述

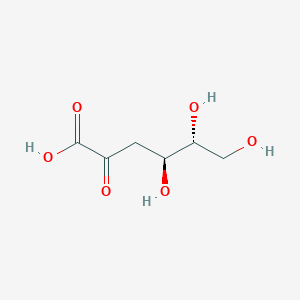

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMZTWLKIDIOP-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344318 | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56742-44-0, 17510-99-5 | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Phosphorylative Pathway:this is the Most Common Route in Many Bacteria and Archaea and is Considered a Part of the Semi Phosphorylative Entner Doudoroff Sped Pathway.oup.comasm.orgin This Pathway, Kdg is First Phosphorylated.

KDG Kinase (KDGK): This enzyme catalyzes the ATP-dependent phosphorylation of KDG to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG). oup.comnih.govfrontiersin.org

KDPG Aldolase (B8822740): KDPG is then cleaved by KDPG aldolase into two key metabolic intermediates: pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) . nih.govmdpi.comnih.gov

Both pyruvate and GAP are central molecules in glycolysis. GAP can continue through the glycolytic pathway to generate another molecule of pyruvate, along with ATP and NADH. Pyruvate, in turn, can be converted to acetyl-CoA and enter the TCA cycle for complete oxidation and further energy generation. asm.org

The Non Phosphorylative Pathway:some Organisms, Particularly Certain Archaea Like Sulfolobus Solfataricus, Can Utilize a Non Phosphorylative Branch.oup.comasm.orgmdpi.com

KDG Aldolase (B8822740): In this pathway, a bifunctional aldolase directly cleaves KDG without prior phosphorylation. asm.orgbath.ac.uk The products of this reaction are pyruvate (B1213749) and glyceraldehyde . oup.comasm.org

Pyruvate can enter the TCA cycle as described above. The glyceraldehyde must be further converted into a glycolytic intermediate, often by being oxidized to glycerate, which is then phosphorylated to enter the lower part of glycolysis. oup.com

The table below outlines the enzymatic steps that integrate KDG into core metabolism.

| Pathway | Key Enzyme | Substrate | Products | Integration Point |

| Phosphorylative | KDG Kinase (KDGK) | 2-Keto-3-deoxygluconate (KDG) | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Feeds into KDPG Aldolase step |

| KDPG Aldolase | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Pyruvate + Glyceraldehyde-3-Phosphate (GAP) | Glycolysis, TCA Cycle | |

| Non-phosphorylative | KDG Aldolase | This compound (KDG) | Pyruvate + Glyceraldehyde | TCA Cycle, Glycolysis (after conversion) |

Enzymology of 2 Keto 3 Deoxygluconate Metabolism

Enzymes Catalyzing 2-Keto-3-deoxygluconate Biosynthesis

The biosynthesis of this compound is primarily accomplished through the action of specific dehydratases and reductases that channel substrates from carbohydrate metabolism into KDG.

Gluconate Dehydratase: Reaction Mechanisms and Catalytic Properties

Gluconate dehydratase (EC 4.2.1.39), also known as D-gluconate hydro-lyase, is a key enzyme that catalyzes the conversion of D-gluconate into KDG. ontosight.ai This reaction is a critical step in the non-phosphorylative and semi-phosphorylative Entner-Doudoroff pathways. researchgate.netnih.gov

The reaction mechanism involves the dehydration of D-gluconate, a hydro-lyase activity where a water molecule is removed. ontosight.ai Specifically, the enzyme catalyzes an elimination reaction, cleaving a hydroxyl group from the C3 position and a proton from the C2 position of gluconate. researchgate.net The enzyme from the hyperthermophilic crenarchaeon Thermoproteus tenax has been shown to completely convert D-gluconate into stereochemically pure KDG. nih.govresearchgate.net

Catalytic properties of gluconate dehydratases can vary between organisms. For instance, the enzyme from Sulfolobus solfataricus, which functions in a non-phosphorylative Entner-Doudoroff pathway, has been purified and characterized. nih.gov Many versions of this enzyme require a divalent metal ion as a cofactor to facilitate the reaction, with an optimal pH that is typically neutral to slightly alkaline. ontosight.ai

| Property | Description | Organism Examples |

| Enzyme Commission No. | EC 4.2.1.39 | General |

| Reaction | D-gluconate → 2-dehydro-3-deoxy-D-gluconate + H₂O | General |

| Mechanism | Dehydration (hydro-lyase) | General ontosight.ai |

| Cofactor Requirement | Divalent metal ions (e.g., Mn²⁺, Co²⁺) | General ontosight.ai |

| Optimal pH | Typically 7.5 - 9.0 | General ontosight.ai |

| Metabolic Pathway | Entner-Doudoroff (non-phosphorylative and semi-phosphorylative variants) | Sulfolobus solfataricus, Haloferax volcanii researchgate.netasm.org |

Deoxyhexoseulose Uronate Reductases: Substrate Specificity and Electron Donor Utilization

Another route for KDG biosynthesis involves the reduction of precursor compounds. An example is the this compound:NAD+ 5-oxidoreductase (EC 1.1.1.127) found in the pectinolytic pathway of phytopathogenic bacteria like Erwinia chrysanthemi. microbiologyresearch.org This enzyme catalyzes the reversible reaction converting 2,5-diketo-3-deoxygluconate (DKII) into this compound (KDG). microbiologyresearch.org

Substrate Specificity: The oxidoreductase from E. chrysanthemi demonstrates high substrate specificity. It acts on DKII for the reductive reaction and KDG for the oxidative reaction. Other tested uronic acids, sugars, and organic acids were not found to be substrates or inhibitors of its activity. microbiologyresearch.org

Electron Donor Utilization: The reaction is dependent on nicotinamide (B372718) coenzymes. For the synthesis of KDG from DKII, the enzyme utilizes NADH as the electron donor. The reverse reaction, the oxidation of KDG to DKII, requires NAD+. The enzyme exhibits distinct pH optima for each direction: pH 7.5 for the reduction of DKII (KDG synthesis) and pH 10 for the oxidation of KDG. Research on the enzyme from E. chrysanthemi revealed strong inhibition by its own electron donor, NADH, at concentrations above 0.2 mM. microbiologyresearch.org

| Enzyme | Organism | Substrate | Kₘ (mM) | Electron Donor/Acceptor | Kₘ (mM) |

| This compound Oxidoreductase | Erwinia chrysanthemi | 2,5-diketo-3-deoxygluconate (DKII) | 0.34 | NADH | 0.03 |

| This compound Oxidoreductase | Erwinia chrysanthemi | This compound (KDG) | 7.7 | NAD+ | 0.4 |

Table data sourced from Condemine et al. (1986) for the enzyme from Erwinia chrysanthemi. microbiologyresearch.org

Enzymes Catalyzing this compound Catabolism

The primary enzyme responsible for the catabolism of KDG is a specific kinase that phosphorylates it, preparing it for entry into the central carbon metabolism.

This compound Kinase (KDGK): Catalytic Mechanism and Regulation

This compound kinase (KDGK), also known as 2-dehydro-3-deoxygluconokinase (EC 2.7.1.45), is a phosphotransferase that plays a pivotal role in the semi-phosphorylative Entner-Doudoroff pathway. asm.orgwikipedia.orgontosight.ai It is considered a key enzyme in the metabolism of glucose and uronic acids in various bacteria and archaea. nih.govoup.comredalyc.org

Catalytic Mechanism: KDGK catalyzes the transfer of a phosphate (B84403) group from ATP to KDG. wikipedia.orgnih.gov Structural studies of the KDGK from Thermus thermophilus (TtKDGK) show that the enzyme is a hexamer, organized as a trimer of dimers. nih.gov Each subunit consists of two domains, a large α/β domain and a smaller β-sheet domain, which is a structure similar to other carbohydrate kinases in the PfkB family, such as ribokinase. nih.gov The crystal structure of TtKDGK with its substrate bound revealed that KDG is recognized predominantly in its open-chain form. The proposed mechanism, based on the positioning of ligands and conserved catalytic residues, involves the residue Asp251, which is believed to be critical for transferring the gamma-phosphate of ATP to the hydroxyl group of KDG. nih.gov

Regulation: The expression of KDGK is tightly controlled. In Escherichia coli K-12, the genes for KDG metabolism form the kdg regulon. This includes the structural gene for the kinase (kdgK), the KDG uptake system (kdgT), and KDPG aldolase (B8822740) (kdgA). The entire regulon is negatively controlled by the kdgR gene product, which acts as a repressor. nih.gov In the archaeon Haloferax volcanii, two different KDG kinase enzymes have been identified. KDGK-1 is constitutively expressed and functions in glucose degradation, whereas KDGK-2 is an inducible enzyme likely involved in the catabolism of D-galactose, indicating differential regulation based on the available carbon source. oup.comnih.gov

Substrate Phosphorylation to 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

The definitive reaction catalyzed by KDGK is the phosphorylation of its substrate, this compound, at the C6 position. nih.govfrontiersin.org This reaction consumes one molecule of ATP and yields 2-keto-3-deoxy-6-phosphogluconate (KDPG) and ADP. wikipedia.org

Reaction: ATP + 2-keto-3-deoxy-D-gluconate ⇌ ADP + 2-keto-3-deoxy-6-phospho-D-gluconate wikipedia.org

KDPG is the key intermediate of the Entner-Doudoroff pathway. nih.govfrontiersin.org Following its synthesis by KDGK, KDPG is cleaved by KDPG aldolase into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are central metabolites that can enter glycolysis and other core metabolic pathways. nih.govpnas.orgebi.ac.uk This two-step process—phosphorylation by KDGK followed by cleavage by KDPG aldolase—constitutes the core of the semi-phosphorylative Entner-Doudoroff pathway. researchgate.netasm.org

Agonist and Activator Research in Enzymatic Activity Modulation

The modulation of KDG kinase activity through agonists and activators is an area of research with significant potential. An activator of KDG kinase would be a molecule that enhances the enzyme's catalytic efficiency, thereby increasing the metabolic flux through the Entner-Doudoroff pathway. ontosight.ai

While specific agonist compounds are not widely documented in the literature, the search for such molecules is driven by their potential applications in biotechnology and medicine. For example, enhancing the activity of KDGK in microorganisms could improve the efficiency of fermentation processes that rely on the Entner-Doudoroff pathway. ontosight.ai Furthermore, since this pathway is crucial for certain pathogenic bacteria but absent in humans, targeting KDGK or its regulatory mechanisms could be a viable strategy for developing novel antimicrobial agents. ontosight.ai Research in this area focuses on understanding the enzyme's regulatory mechanisms to identify or design molecules that can modulate its activity for biotechnological or therapeutic purposes. ontosight.ai

This compound Aldolase (KDGA): Cleavage Mechanisms and Product Formation

This compound aldolase (KDGA) is a key enzyme in the non-phosphorylative and semi-phosphorylative Entner-Doudoroff (ED) pathways, which are central to glucose metabolism in certain microorganisms, particularly in Archaea. nih.govnih.govresearchgate.net This enzyme catalyzes the reversible cleavage of this compound (KDG).

The primary catalytic function of KDGA is the retro-aldol cleavage of this compound (KDG) to yield pyruvate and D-glyceraldehyde. nih.govnih.gov This reaction is a critical step in the non-phosphorylative Entner-Doudoroff pathway found in organisms such as the hyperthermophilic archaeon Sulfolobus solfataricus. nih.gov The cleavage is reversible, meaning the enzyme can also catalyze the condensation of pyruvate and D-glyceraldehyde to form KDG. bath.ac.uknih.gov

The mechanism of KDGA is characteristic of a Class I aldolase. It proceeds through the formation of a Schiff base intermediate. nih.govresearchgate.net A lysine (B10760008) residue within the active site of the enzyme acts as a nucleophile, attacking the carbonyl group of KDG. researchgate.net This leads to the formation of a covalent carbinolamine intermediate, which then dehydrates to form a protonated Schiff base. The formation of this intermediate facilitates the carbon-carbon bond cleavage, releasing D-glyceraldehyde. Subsequent hydrolysis of the remaining enzyme-pyruvate Schiff base releases pyruvate and regenerates the free enzyme for another catalytic cycle. wikipedia.org

KDGA from organisms like Sulfolobus solfataricus exhibits notable catalytic promiscuity, meaning it can act on more than one substrate. nih.gov In addition to its primary substrate, KDG, this enzyme can also cleave its C4 epimer, D-2-keto-3-deoxygalactonate (KDGal), producing the same products: pyruvate and D-glyceraldehyde. nih.govresearchgate.net This lack of stereoselectivity is also observed in the reverse condensation reaction, where a mixture of KDG and KDGal is formed from pyruvate and D-glyceraldehyde. nih.gov

Structural studies have provided insights into this phenomenon. KDGA is a member of the tetrameric N-acetylneuraminate lyase (NAL) superfamily of Schiff base-forming aldolases. nih.govnih.gov The structural basis for its promiscuity lies in a rigid active site that can accommodate different, but structurally related, substrates. nih.govresearchgate.net The active site of S. solfataricus KDGA is described as spacious, allowing for multiple conformations of substrates like KDG and KDGal through different water-mediated interactions with their hydroxyl groups. nih.gov It is proposed that this rigidity is a strategy to maintain thermostability at high temperatures (optimal growth for S. solfataricus is above 80°C) while incorporating extra functionality to be promiscuous. nih.govresearchgate.net Trapping of Schiff base complexes with various natural substrates has allowed for the rationalization of this promiscuous substrate recognition and catalysis. nih.gov Structure-guided mutagenesis has been successfully employed to engineer variants of this enzyme that exhibit high diastereoselectivity, producing specific stereoisomers of 3-deoxy-hexulosonic acid. acs.org

2-Keto-3-deoxy-6-phosphogluconate Aldolase (KDPGA): Specificity and Biochemical Properties

2-Keto-3-deoxy-6-phosphogluconate aldolase (KDPGA), also known as KDPG aldolase, is the terminal enzyme in the classical Entner-Doudoroff pathway. wikipedia.orgpnas.org It is a Class I aldolase that catalyzes a reversible aldol (B89426) cleavage reaction. pnas.orgduke.edu

KDPGA catalyzes the stereospecific, reversible retro-aldol cleavage of 2-keto-3-deoxy-6-phosphogluconate (KDPG) into pyruvate and D-glyceraldehyde-3-phosphate (GAP). wikipedia.orgduke.eduebi.ac.uk This reaction is fundamental to the ED pathway in many prokaryotes. wikipedia.org The mechanism involves a lysine residue (Lys-133 in E. coli) in the active site that attacks the keto group of KDPG to form a protonated Schiff base intermediate. wikipedia.orgpnas.org This intermediate is stabilized by interactions within the active site. Base catalysis, involving a glutamate (B1630785) residue (Glu-45 in E. coli) and a water molecule, facilitates the cleavage of the C3-C4 bond, releasing GAP. wikipedia.orgduke.edu The pyruvate is then released through the nucleophilic attack of water on the Schiff base, reforming the ketone and regenerating the enzyme. wikipedia.org In bacteria, this reaction operates under kinetic control to ensure the production of stereochemically pure products. pnas.org

While both bacterial and archaeal organisms utilize aldolases in ED-like pathways, there are significant differences in their enzymes' specificities and properties.

Bacterial KDPG Aldolases:

These enzymes, such as those from E. coli and Pseudomonas putida, are typically highly specific for the phosphorylated substrate, KDPG. wikipedia.orgfrontiersin.orgnih.gov

They belong to the bacterial type class I KDPG-aldolase/4-hydroxy-2-oxoglutarate aldolase family. researchgate.net

The structure of bacterial KDPGA is generally an (α/β)8 barrel, a standard fold for Class I aldolases. duke.edunih.gov

Archaeal Aldolases:

Archaeal aldolases involved in glucose metabolism show more diversity. Some, like the enzyme from the thermoacidophilic euryarchaeon Picrophilus torridus, are highly specific for the non-phosphorylated substrate KDG, with very low efficiency for KDPG. acs.orgresearchgate.netrcsb.org This specificity is consistent with its role in a strictly non-phosphorylative ED pathway. nih.govresearchgate.net

In contrast, other archaea, such as the crenarchaeon Sulfolobus solfataricus, possess a bifunctional aldolase, termed KD(P)GA. acs.orgresearchgate.net This enzyme can cleave both KDG and KDPG, although it generally shows a preference and higher catalytic efficiency for the phosphorylated substrate, KDPG. nih.govacs.org This bifunctionality is central to the "branched" ED pathway observed in these organisms. nih.govoup.com

The structural basis for these differences in substrate specificity has been investigated. In the bifunctional Ss-KD(P)G-aldolase, a network of specific amino acid residues (Arg106, Tyr132, Arg237, and Ser241) interacts with the phosphate group of KDPG, enhancing the enzyme's affinity for this substrate. acs.orgrcsb.org This phosphate-binding network is absent in the KDG-specific aldolase from P. torridus, explaining its low activity with KDPG. acs.orgrcsb.org

| Feature | Bacterial KDPGA (e.g., E. coli) | Archaeal KDG Aldolase (e.g., P. torridus) | Archaeal KD(P)G Aldolase (e.g., S. solfataricus) |

|---|---|---|---|

| Primary Substrate | KDPG | KDG | KDPG (preferred), KDG |

| Pathway | Classical Entner-Doudoroff | Non-phosphorylative Entner-Doudoroff | Branched Entner-Doudoroff |

| Products | Pyruvate, Glyceraldehyde-3-phosphate | Pyruvate, D-Glyceraldehyde | Pyruvate, Glyceraldehyde-3-phosphate (from KDPG); Pyruvate, D-Glyceraldehyde (from KDG) |

| Key Structural Feature | Standard (α/β)8 barrel structure | Lacks a phosphate-binding network acs.orgrcsb.org | Contains a specific phosphate-binding amino acid network acs.orgrcsb.org |

Other Related Enzymes: Dehydrogenases and Related Oxidoreductases

In addition to aldolases, the metabolism of this compound involves other key enzymes, primarily dehydrogenases and oxidoreductases that catalyze redox reactions.

One such enzyme is 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127), also referred to as this compound 5-dehydrogenase or KDG oxidoreductase. microbiologyresearch.orgwikipedia.orguniprot.orguniprot.org This enzyme is a member of the oxidoreductase family and plays a role in the pectinolytic pathways of certain bacteria, such as Erwinia chrysanthemi. microbiologyresearch.orgwikipedia.org

It catalyzes the reversible, NAD+-dependent oxidation of this compound (KDG). microbiologyresearch.orgwikipedia.org The reaction is as follows:

2-dehydro-3-deoxy-D-gluconate + NAD+ ⇌ (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H+ wikipedia.org

The product, (4S)-4,6-dihydroxy-2,5-dioxohexanoate, is also known as 2,5-diketo-3-deoxygluconate (DKII). microbiologyresearch.orguniprot.org The enzyme isolated from Erwinia chrysanthemi showed an optimal pH of 10 for the oxidation of KDG and 7.5 for the reverse reduction of DKII. microbiologyresearch.org Kinetic analysis of this enzyme revealed apparent Km values of 7.7 mM for KDG and 0.4 mM for NAD+. microbiologyresearch.org The enzyme from E. coli can also reduce other substrates to a lesser extent, including 5-keto-D-gluconate. uniprot.org This enzyme belongs to the short-chain dehydrogenases/reductases (SDR) superfamily. nih.gov

| Reaction | Substrate | Apparent Km | Optimal pH |

|---|---|---|---|

| Oxidation | This compound (KDG) | 7.7 mM | 10.0 |

| NAD+ | 0.4 mM | ||

| Reduction | 2,5-Diketo-3-deoxygluconate (DKII) | 0.34 mM | 7.5 |

| NADH | 0.03 mM |

Enzymatic Interactions and Cofactor Dependencies

The metabolic processing of this compound is contingent on a series of enzymatic reactions that are, in turn, dependent on specific cofactors for their catalytic function. These dependencies are critical for the efficient progression of the metabolic pathway.

Metal Cluster Requirements for Dehydratase Activity

The formation of KDG from gluconate is catalyzed by gluconate dehydratase, an enzyme whose stability and activity are often reliant on the presence of metal ions and iron-sulfur clusters. The instability of some dehydratases, particularly Entner-Doudoroff (ED) pathway dehydratases (EDD), has been linked to the oxidative vulnerability of an essential [4Fe-4S] cluster. frontiersin.orgnih.gov This iron-sulfur cluster is believed to be a crucial cofactor for the catalytic activity of these enzymes. nih.gov

Bivalent metal ions also play a significant role. They are thought to stabilize the oxyanion intermediate that forms during the catalytic cycle. nih.gov For instance, gluconate dehydrase from certain organisms requires ferrous ions (Fe²⁺) and a sulfhydryl compound to be active. researchgate.net In other cases, different divalent cations are necessary. The 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), for example, requires the addition of manganese chloride (MnCl₂) to maintain its activity during purification and storage. frontiersin.orgnih.gov

Table 1: Metal and Cofactor Requirements for Dehydratases in KDG-related Pathways

| Enzyme/Organism | Pathway | Required Metal/Cofactor | Role | Reference |

| Entner-Doudoroff Dehydratase (EDD) | Entner-Doudoroff | [4Fe-4S] cluster | Essential for catalysis | nih.gov |

| Entner-Doudoroff Dehydratase (EDD) | Entner-Doudoroff | Mg²⁺ | Stabilization of oxyanion intermediate | nih.gov |

| Gluconate Dehydrase | Gluconate Catabolism | Ferrous ions (Fe²⁺), Sulfhydryl compound | Required for activity | researchgate.net |

| Caulobacter crescentus 6-Phosphogluconate Dehydratase | Entner-Doudoroff | MnCl₂ | Maintain enzyme activity | frontiersin.org |

Role of NAD(P)H in Reductase Functions

Reductases in KDG metabolic pathways utilize the cofactors nicotinamide adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as electron donors. A key reaction is the conversion of 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH) to KDG, a step found in alginate assimilation pathways. mdpi.com This conversion is catalyzed by an NAD(P)H-dependent DEH reductase. mdpi.com

Several reductases with varied cofactor preferences have been identified. In Flavobacterium sp., the DEH reductase, known as FlRed, can utilize both NADH and NADPH but exhibits a preference for NADH. researchgate.net Similarly, a reductase from Thermus thermophilus (KdgG) catalyzes the reversible reduction of KDG to 3-deoxy-D-mannonate, and while it can use both cofactors, it shows higher activity with NADH. researchgate.net In contrast, the catabolism of D-glucuronic acid in Aspergillus niger involves a strictly NADPH-dependent 2-keto-L-gulonate reductase (GluD). nih.gov In Escherichia coli, the enzyme KduD catalyzes the NADH-dependent reversible reduction of 2,5-diketo-3-deoxygluconate to KDG. uniprot.org

Table 2: NAD(P)H-Dependent Reductases in KDG and Related Metabolism

| Enzyme Name | Organism | Reaction | Cofactor Preference | Reference |

| DEH Reductase | Alginate-assimilating bacteria | DEH → KDG | NAD(P)H | mdpi.com |

| FlRed | Flavobacterium sp. | DEH → KDG | NADH > NADPH | researchgate.net |

| KdgG | Thermus thermophilus | KDG ↔ 3-deoxy-D-mannonate | NADH > NADPH | researchgate.net |

| KduD | Escherichia coli | 2,5-diketo-3-deoxygluconate ↔ KDG | NADH | uniprot.org |

| GluD | Aspergillus niger | 2-keto-L-gulonate → L-idonate | NADPH (strict) | nih.gov |

Enzyme Engineering and Directed Evolution Studies

The unique properties of enzymes in the KDG metabolic pathways, particularly KDG aldolase, have made them targets for enzyme engineering and directed evolution. A primary focus has been on altering substrate specificity and stereoselectivity.

KDG aldolase (KDGA) from the hyperthermophilic archaeon Sulfolobus solfataricus is notable for its lack of stereoselectivity. researchgate.net It catalyzes the cleavage of both KDG and its epimer, 2-keto-3-deoxygalactonate (KDGal), to produce pyruvate and D-glyceraldehyde. researchgate.netbath.ac.uk Conversely, in the condensation reaction, it produces a mixture of KDG and KDGal from pyruvate and D-glyceraldehyde. researchgate.net This promiscuity has been a subject of rational engineering approaches. Studies have identified key amino acid residues, such as Tyr-132, Thr-44, Ser-241, and Asn-245, whose interactions with the substrate's hydroxyl groups influence the stereochemical outcome. researchgate.net By modifying these residues, it is possible to engineer stereochemical control into the aldolase.

Directed evolution, which involves generating enzyme variants through random mutagenesis and screening for desired properties, has also been successfully applied to related aldolases like 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. nih.govnih.govduke.edu These studies have demonstrated that it is possible to enhance catalytic efficiency, broaden substrate tolerance to accept unnatural substrates, and alter stereoselectivity with a minimal number of mutations, often at sites distant from the active center. nih.govduke.edu The strategies employed, such as using pyruvate auxotroph strains for in vivo selection, provide a powerful blueprint for the directed evolution of KDG aldolases to create novel biocatalysts for asymmetric synthesis. brandeis.edu Furthermore, metabolic engineering strategies, such as reducing or inactivating KDG aldolase activity in filamentous fungi, have been explored to increase the accumulation and production of KDG itself. google.com

Table 3: Examples of Enzyme Engineering in KDG-related Aldolases

| Enzyme | Organism | Engineering Goal | Approach | Key Findings/Mutations | Reference |

| KDG Aldolase (KDGA) | Sulfolobus solfataricus | Engineer stereochemical control | Rational Design (analysis of X-ray structures) | Identified key residues (Tyr-132, Thr-44, etc.) for H-bonding interactions that control stereochemistry. | researchgate.net |

| KDPG Aldolase | Escherichia coli | Alter substrate specificity and stereoselectivity | Directed Evolution (in vitro) | Evolved variants that accept non-phosphorylated D- and L-glyceraldehyde. | nih.gov |

| KDPG Aldolase | T. maritima & E. coli | Enhance activity on unnatural substrate (KHO) | Directed Evolution (random mutagenesis, in vivo selection) | Increased kcat/KM up to 25-fold; mutations were often distal to the active site. | nih.govduke.edu |

| KDG Aldolase | Filamentous Fungi | Increase KDG production | Metabolic Engineering (gene deletion/inactivation) | Reducing KDG aldolase activity leads to accumulation of KDG. | google.com |

Genetic Regulation of 2 Keto 3 Deoxygluconate Metabolism

Transcriptional Control Mechanisms

The expression of genes involved in KDG metabolism is primarily regulated at the transcriptional level. This control is mediated by specific regulatory proteins that bind to DNA and either activate or repress the transcription of target genes in response to the presence or absence of KDG or its metabolites.

A central player in the transcriptional control of KDG metabolism is the KdgR protein, a transcriptional repressor. wikipedia.org This regulatory protein has been identified and characterized in several bacterial species, including Escherichia coli, Erwinia chrysanthemi, and Bacillus subtilis. wikipedia.orguniprot.org In the absence of an inducer, the KdgR protein binds to specific operator sites in the promoter regions of the genes it regulates, physically blocking transcription by RNA polymerase.

Genetic studies in E. coli have demonstrated that the kdgR gene encodes a product that exerts negative control over the kdg regulon. ontosight.ainih.gov The dominance of the wild-type kdgR+ allele over constitutive kdgR mutant alleles supports its role as a repressor. ontosight.ainih.gov Mutations in the kdgR gene lead to the constitutive expression of the KDG metabolic enzymes, even in the absence of an inducer. nih.gov

The inducer molecule for the KdgR repressor is typically KDG itself or a derivative. When KDG enters the cell, it or a subsequent metabolite binds to the KdgR protein, causing a conformational change that reduces its affinity for the operator DNA. This dissociation of the repressor allows for the transcription of the downstream metabolic genes.

The genes for KDG metabolism are often organized into operons, which are clusters of genes that are transcribed together as a single messenger RNA (mRNA) molecule. This co-transcription ensures the coordinated synthesis of all the proteins required for a specific metabolic pathway.

In Escherichia coli, the genes of the KDG degradation pathway are part of the kdg regulon, which includes three distinct operons: kdgT (encoding the KDG transport system), kdgK (encoding KDG kinase), and kdgA (encoding 2-keto-3-deoxy-6-phosphogluconate aldolase). ontosight.ainih.gov These operons are all under the negative control of the KdgR repressor. ontosight.ainih.gov

In the Gram-positive bacterium Bacillus subtilis, the genes for KDG metabolism are clustered in a single operon, designated the kdgRKAT operon. uniprot.org This operon consists of four genes: kdgR (the regulatory protein), kdgK (KDG kinase), kdgA (2-keto-3-deoxygluconate-6-phosphate aldolase), and kdgT (a transporter). uniprot.org The organization of these genes into a single transcriptional unit allows for their efficient and coordinated regulation in response to the availability of galacturonate, a precursor of KDG. uniprot.org

The table below summarizes the key genes and their functions in the KDG metabolic pathway.

| Gene | Encoded Protein | Function | Organism(s) |

| kdgR | KdgR repressor | Transcriptional regulation | E. coli, B. subtilis, E. chrysanthemi |

| kdgK | This compound kinase | Phosphorylation of KDG | E. coli, B. subtilis, S. marcescens |

| kdgA | 2-keto-3-deoxy-6-phosphogluconate aldolase (B8822740) | Cleavage of KDPG | E. coli, B. subtilis |

| kdgT | KDG permease | Transport of KDG into the cell | E. coli, B. subtilis, E. chrysanthemi |

Carbon Catabolite Repression Modulated by this compound

Carbon catabolite repression (CCR) is a global regulatory mechanism in bacteria that ensures the preferential utilization of a rapidly metabolizable carbon source, such as glucose, over other less-favored carbon sources. The metabolism of KDG is often subject to CCR.

In Bacillus subtilis, the expression of the kdgRKAT operon is strongly repressed by the presence of glucose in the growth medium. uniprot.org This repression is mediated by the catabolite control protein A (CcpA). uniprot.org Inactivation of the ccpA gene abolishes the glucose-mediated repression of the kdg operon. uniprot.org

In the phytopathogenic bacterium Dickeya dadantii, KDG plays a crucial role in a metabolic switch that controls the expression of pectate lyases, which are key virulence factors. unam.mx The expression of these enzymes is subject to CCR, and the intracellular concentration of KDG, a product of pectin (B1162225) degradation, is a key signal in this regulatory network. unam.mxuniprot.org This highlights a direct link between KDG metabolism and the control of pathogenicity by carbon source availability.

In Pseudomonas putida, 2-keto-3-deoxy-6-phosphogluconate (KDPG), the phosphorylated form of KDG, has been identified as the signal for the carbon catabolite repression of phenylacetic acid metabolism. ontosight.aiqmul.ac.uk

Transport Systems for this compound Uptake

For KDG to be metabolized, it must first be transported across the cell membrane into the cytoplasm. This uptake is mediated by specific transport proteins.

The primary transporter for KDG in many bacteria is the KDG permease, encoded by the kdgT gene. nih.govontosight.ai This permease is a member of the KdgT transporter family, which in turn belongs to the larger Bile/Arsenite/Riboflavin Transporter (BART) superfamily. wikipedia.org

In Erwinia chrysanthemi, the KdgT permease has been characterized biochemically. nih.gov The uptake of KDG exhibits saturation kinetics, with an apparent Michaelis constant (Km) of 0.52 mM. nih.gov This indicates a specific binding interaction between the permease and its substrate. The transporter is also competitively inhibited by related compounds such as 5-keto-4-deoxyuronate and 2,5-diketo-3-deoxygluconate. nih.gov

The transport of KDG into the bacterial cell is an active process that requires energy. The KdgT permease functions as a proton symporter. uniprot.orgunam.mxuniprot.orgbiocyc.org This means that the uptake of a KDG molecule is coupled to the simultaneous transport of one or more protons into the cell, down their electrochemical gradient. uniprot.orgunam.mxuniprot.orgbiocyc.org This proton motive force provides the energy for the accumulation of KDG against a concentration gradient.

The proton-dependent nature of KDG uptake has been demonstrated by experiments showing that the transport is abolished by protonophores, such as carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), which dissipate the proton gradient across the cell membrane. uniprot.org

Physiological Roles and Microbial Ecology

Impact on Microbial Growth and Survival Strategies

2-Keto-3-deoxygluconate and its phosphorylated derivative, 2-keto-3-deoxy-6-phosphogluconate (KDPG), have a direct impact on the growth and survival of various bacteria. The Entner-Doudoroff pathway, in which KDG and KDPG are central intermediates, is a widespread strategy for glucose catabolism, particularly in marine bacteria where it is utilized by approximately 90% of strains that consume glucose. nih.gov This pathway is considered more ancient than the more common Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis. ou.edu While the ED pathway yields less ATP per molecule of glucose compared to the EMP pathway, it produces NADPH, which is crucial for providing redox power to counteract oxidative stress, a common challenge in environments like the ocean. numberanalytics.comnih.gov

The balance of metabolic flux through the ED pathway is critical for microbial survival. For instance, in Escherichia coli, mutations in the eda gene, which encodes the KDPG aldolase (B8822740) responsible for cleaving KDPG, lead to the accumulation of this intermediate. oup.combiocyc.org This accumulation has been shown to cause bacteriostasis, an immediate and significant inhibition of growth. oup.com The bacteriostatic effect highlights the importance of tightly regulated metabolic pathways to prevent the buildup of potentially toxic intermediates. asm.org

Furthermore, the ability to utilize alternative carbon sources that are channeled through KDG provides a significant survival advantage. In nutrient-limited or fluctuating environments, microorganisms that can metabolize compounds like gluconate, uronic acids from pectin (B1162225), or alginate have a broader nutritional niche. pnas.orgnih.govtudelft.nl This metabolic flexibility, centered around KDG, is a key survival strategy for many bacteria. numberanalytics.com

Table 1: Comparison of Key Glycolytic Pathways

| Feature | Entner-Doudoroff (ED) Pathway | Embden-Meyerhof-Parnas (EMP) Pathway |

|---|---|---|

| Key Intermediate | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Fructose-1,6-bisphosphate |

| ATP Yield per Glucose | 1 | 2 |

| NAD(P)H Yield per Glucose | 1 NADH, 1 NADPH | 2 NADH |

| Primary Function | Energy production, biosynthesis, oxidative stress resistance | Energy production, biosynthesis |

| Prevalence | Widespread in bacteria (especially Gram-negative and marine), and archaea. numberanalytics.comnih.gov | Nearly ubiquitous in bacteria and eukaryotes. nih.gov |

Contribution to Microbial Metabolic Diversity and Adaptation to Carbon Sources

This compound is a central hub in the metabolism of diverse carbon sources, significantly contributing to the metabolic versatility of microorganisms. It is an intermediate in the breakdown of not only glucose via the ED pathway but also of various sugar acids such as D-gluconate, D-galacturonate, and D-glucuronate. asm.orgtudelft.nl The ability to catabolize these compounds allows microbes to thrive in environments rich in plant or algal biomass, where pectin and alginate are abundant. pnas.orgnih.gov

The metabolic pathways for uronate degradation, found in many plant-pathogenic and marine bacteria, converge on the formation of KDG. pnas.orgnih.govtudelft.nl For example, the degradation of pectin, a major component of plant cell walls, and alginate, a key polysaccharide in brown algae, both lead to the production of KDG through a series of enzymatic steps. pnas.org The enzyme KdgF has been identified as a key component in the efficient production of KDG from the unsaturated uronates derived from pectin and alginate. pnas.orgnih.gov

The diversity of the Entner-Doudoroff pathway itself, with its classical, semi-phosphorylative, and non-phosphorylative variations, further underscores the adaptive metabolic strategies involving KDG. nih.gov For instance, hyperthermophilic archaea utilize modified versions of the ED pathway to suit their extreme environments. nih.govmdpi.com In the semi-phosphorylative pathway, glucose is first oxidized to gluconate, which is then converted to KDG before being phosphorylated. nih.gov This metabolic plasticity enables organisms to adapt to different environmental conditions and utilize a wider range of carbon sources for energy and biomass production. frontiersin.org

Table 2: Selected Carbon Sources Metabolized via this compound

| Carbon Source | Origin | Key Metabolic Pathway |

|---|---|---|

| D-Glucose | General carbohydrate | Entner-Doudoroff Pathway |

| D-Gluconate | Oxidized form of glucose | Entner-Doudoroff Pathway/Semi-phosphorylative ED Pathway |

| D-Galacturonate | Pectin (plant cell walls) | Isomerase Pathway (Adapted ED Pathway). tudelft.nl |

| D-Glucuronate | Pectin, various glycosaminoglycans | Isomerase Pathway (Adapted ED Pathway). asm.org |

| Unsaturated Monouronates | Alginate (brown algae) | Alginate Catabolism Pathway. pnas.orgnih.gov |

Role in Pathogen Virulence and Survival within Host Environments

In many pathogenic bacteria, this compound is not just a metabolite but also a crucial signaling molecule that regulates virulence. This is particularly evident in plant pathogens that degrade host tissues for nutrients. In soft-rot bacteria like Pectobacterium and Dickeya, KDG acts as an inducer of genes encoding plant cell wall-degrading enzymes, such as pectinases. nsf.govunc.eduannualreviews.org

The regulation often involves a repressor protein, KdgR, which in the absence of KDG, binds to the promoter regions of virulence genes and blocks their transcription. nsf.govannualreviews.org When the pathogen encounters plant tissues, the initial low-level degradation of pectin produces oligogalacturonides, which are then metabolized to KDG inside the bacterial cell. nsf.gov KDG then binds to KdgR, causing it to detach from the DNA and leading to a massive upregulation of pectinase (B1165727) production, resulting in tissue maceration. nsf.govjircas.go.jp This sophisticated regulatory mechanism allows the pathogen to conserve energy and only deploy its virulence factors when a suitable host environment is detected. researchgate.net

In the human pathogen Streptococcus pneumoniae, the genes involved in the Entner-Doudoroff pathway and ketogluconate metabolism, where KDG is an intermediate, have been shown to play a role in the pathogenesis of disease. nih.gov Deletion of genes in this pathway can surprisingly lead to increased virulence, suggesting a complex interplay between metabolism and pathogenicity. nih.gov It is postulated that alterations in the carbon flux through these pathways may trigger virulence mechanisms. nih.gov Similarly, in the plant pathogen Pseudomonas syringae, the catabolism of sugars leading to the accumulation of phosphorylated intermediates like KDPG is thought to be linked to the regulation of virulence gene expression. nsf.gov

Accumulation of Metabolites and Associated Biological Effects (e.g., bacteriostasis)

The intracellular concentration of metabolic intermediates, including this compound and its phosphorylated form, is tightly controlled in microbial cells. The accumulation of these metabolites can have significant biological consequences. As previously mentioned, the accumulation of 2-keto-3-deoxy-6-phosphogluconate (KDPG) in E. coli mutants lacking the KDPG aldolase results in bacteriostasis. oup.combiocyc.org

In a study using engineered E. coli strains, the addition of gluconate led to a rapid increase in the intracellular concentration of KDPG from undetectable levels to 2.0 mM within 15 seconds. oup.com This rapid accumulation was directly correlated with an immediate and significant, yet reversible, inhibition of cell growth. oup.com This suggests that the balanced induction and catabolite repression of the genes involved in gluconate metabolism are crucial to prevent the buildup of toxic intermediates. asm.org The bacteriostatic effect of KDPG accumulation is a clear example of how metabolic imbalances can negatively impact microbial fitness. nih.gov While the precise mechanism of KDPG toxicity is not fully understood, it is thought to inhibit central metabolic enzymes. oup.comnih.gov

Biotechnological Applications of 2 Keto 3 Deoxygluconate and Its Metabolic Enzymes

Biocatalytic Production of 2-Keto-3-deoxygluconate and Derivatives

The limitations and costs associated with the multi-step chemical synthesis of stereochemically pure KDG have driven research into biocatalytic methods. researchgate.netresearchgate.net These enzymatic approaches offer high specificity, mild reaction conditions, and the potential for more sustainable production from renewable feedstocks.

Enzymatic Synthesis Routes from Renewable Feedstocks

From D-gluconate: A primary and highly efficient route for KDG production is the dehydration of D-gluconate. researchgate.net This reaction is catalyzed by the enzyme gluconate dehydratase (GAD). A particularly effective GAD has been identified in the hyperthermophilic archaeon Thermoproteus tenax. This enzyme can be recombinantly produced in hosts like Escherichia coli and demonstrates high thermostability, which simplifies the purification process. The enzyme facilitates the complete conversion of D-gluconate into stereochemically pure D-KDG with yields of approximately 90%. researchgate.netresearchgate.net

From Alginate: Alginate, a major polysaccharide in brown algae, is an abundant and renewable feedstock for KDG production. nih.gov The metabolic pathway in alginate-assimilating bacteria, such as Flavobacterium sp., can be harnessed for this purpose. The process involves a series of enzymatic steps:

Alginate lyases break down alginate into unsaturated monosaccharides.

These are converted to 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH).

An NAD(P)H-dependent DEH reductase then converts DEH to KDG. nih.gov

In a crude enzyme system from Flavobacterium sp. strain UMI-01, KDG was produced from alginate with a yield of nearly 100% from the initial monosaccharide units. nih.gov

One-Step Biocatalytic Synthesis Methodologies

A significant advancement in KDG production is the development of one-step biocatalytic methods, which are highly resource-efficient. researchgate.net The use of recombinant gluconate dehydratase (GAD) from Thermoproteus tenax exemplifies this approach. researchgate.net This method is advantageous because the enzyme completely converts D-gluconate to KDG without detectable side products, achieving a final yield of around 90%. researchgate.netresearchgate.net The thermostability of the T. tenax GAD allows for a simple purification procedure involving heat treatment to precipitate host proteins, followed by ammonium (B1175870) sulfate (B86663) precipitation. The final product, KDG, can then be easily separated from the enzyme by ultrafiltration, making the process scalable and economically viable. researchgate.net

| Parameter | D-gluconate Feedstock | Alginate Feedstock |

|---|---|---|

| Key Enzyme(s) | Gluconate Dehydratase (GAD) | Alginate Lyase, DEH Reductase |

| Source Organism Example | Thermoproteus tenax | Flavobacterium sp. |

| Reaction Type | One-step dehydration | Multi-step enzymatic cascade |

| Reported Yield | ~90% | ~100% (from DEH) |

| Key Advantage | High purity, simple one-step process | Utilization of abundant seaweed biomass |

Metabolic Engineering for Enhanced Bioproduct Synthesis

KDG is a central metabolite in the ED pathway, which breaks down glucose into pyruvate (B1213749) and glyceraldehyde-3-phosphate (in its phosphorylated form). By manipulating this pathway, microorganisms can be engineered to overproduce a variety of valuable bioproducts.

Production of Biofuels (e.g., ethanol)

Metabolic engineering strategies have focused on redirecting carbon flux through the ED pathway to enhance biofuel production. In ethanologenic E. coli, for instance, knocking out phosphoglucose (B3042753) isomerase (pgi) forces glucose metabolism through the ED and pentose (B10789219) phosphate (B84403) pathways. researchgate.net While this initially slows growth, adaptive evolution can lead to strains with improved growth and a higher rate of ethanol (B145695) production. researchgate.net Similarly, introducing the ED pathway from Zymomonas mobilis (which naturally uses this pathway efficiently for ethanol production) into Corynebacterium glutamicum has been shown to increase the rate of glucose consumption by 1.5-fold, demonstrating that co-activation of the ED and native Embden–Meyerhof–Parnas (EMP) pathways can boost ethanol synthesis. researchgate.netd-nb.info Engineering the ED pathway has also been successful in enhancing the production of isobutanol, another advanced biofuel. nih.gov

Production of Valuable Chemicals (e.g., succinic acid, pyruvate, glyceraldehyde-3-phosphate)

The cleavage of KDG and its phosphorylated form, 2-keto-3-deoxy-6-phosphogluconate (KDPG), makes them direct precursors to other valuable chemicals.

Pyruvate and Glyceraldehyde-3-Phosphate: The enzyme KDG/KDPG aldolase (B8822740) cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (GAP). In non-phosphorylative versions of the pathway, KDG is cleaved into pyruvate and glyceraldehyde. vtt.fi This makes the ED pathway a direct route for producing these two important platform chemicals, which serve as entry points for numerous other biosynthetic pathways. nih.gov

Succinic Acid: The production of succinic acid can be enhanced by engineering pathways that involve KDPG. ontosight.ai While not a direct product, the pyruvate generated from KDG cleavage can be channeled into the tricarboxylic acid (TCA) cycle or the glyoxylate (B1226380) cycle, both of which are metabolic hubs for succinate (B1194679) production. researchgate.net Engineering strategies in E. coli have involved blocking competing pathways (e.g., lactate (B86563), ethanol) and overexpressing enzymes in the reductive TCA branch to increase the flux from pyruvate towards succinate. nih.gov

| Target Product | Microorganism Example | Engineering Strategy | Key Precursor from Pathway |

|---|---|---|---|

| Ethanol | Escherichia coli | Knockout of pgi to force flux through ED pathway. researchgate.net | Pyruvate |

| Isobutanol | Escherichia coli | Introduction of heterologous ED pathway from Z. mobilis. nih.gov | Pyruvate |

| Pyruvate | Flavobacterium sp. | Enzymatic conversion of alginate via KDG intermediate. nih.gov | Pyruvate |

| Glyceraldehyde-3-Phosphate | General (ED Pathway) | Cleavage of KDPG by KDPG aldolase. | Glyceraldehyde-3-Phosphate |

| Succinic Acid | Escherichia coli | Channeling pyruvate into the reductive TCA cycle. ontosight.ainih.gov | Pyruvate |

Applications in Enzyme Production and Characterization

The availability of KDG is crucial for producing and characterizing the enzymes involved in its metabolism. The study of enzymes such as KDG kinase (KDGK) and KDG/KDPG aldolase relies on having access to their specific substrates. oup.com

For example, the KDG kinase from Serratia marcescens was cloned, and the recombinant enzyme was produced for characterization. ejbiotechnology.info Using KDG as the substrate, researchers determined its optimal temperature (50°C) and pH (8.0). ejbiotechnology.info Similarly, the identification and characterization of two different KDG kinases in the archaeon Haloferax volcanii were performed using KDG. oup.com These studies helped elucidate that one kinase is specific for KDG in glucose metabolism, while the other is a 2-keto-3-deoxygalactonate kinase involved in galactose metabolism. oup.com The ability to synthesize KDG biocatalytically provides researchers with the necessary tools to explore the diversity, function, and kinetics of these metabolic enzymes from various organisms. researchgate.netnih.gov

Advanced Methodologies for Research on 2 Keto 3 Deoxygluconate

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of KDG is essential for studying metabolic fluxes and enzyme kinetics. Several advanced chromatographic and enzymatic methods have been developed to meet this need, offering high sensitivity and specificity.

A highly sensitive and rapid High-Performance Liquid Chromatography (HPLC) method has been established for the routine analysis of KDG. biorxiv.orgbiorxiv.orgnih.govbiorxiv.org This technique often involves a derivatization step to enhance detection, particularly when analyzing crude bacterial extracts or culture media. biorxiv.orgutoronto.ca

The method typically uses a linear gradient of trifluoroacetic acid and acetonitrile (B52724) for separation. biorxiv.orgnih.govutoronto.ca The gradient can be optimized to effectively separate KDG from its structurally similar analogs, such as 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII), which is critical for accurate quantification in biological systems where these compounds may coexist. biorxiv.orgresearchgate.netbiorxiv.org

Detection is commonly performed using photodiode array (photometric) and fluorescence detectors. biorxiv.orgnih.govbiorxiv.org After derivatization with a reagent like o-phenylenediamine (B120857) (OPD), the KDG adduct can be detected by its absorbance, typically around 338 nm. biorxiv.org However, fluorescence detection, with excitation at 338 nm and emission at 414 nm, offers significantly greater sensitivity. biorxiv.org Research has shown that fluorescence detection can be approximately 2500-fold more sensitive than UV absorbance detection for the KDG-OPD adduct, making it the preferred method for resolving and quantifying low concentrations of the metabolite. biorxiv.orgbiorxiv.org

| Parameter | Details | Reference |

|---|---|---|

| Derivatization Agent | o-phenylenediamine (OPD) | biorxiv.orgbiorxiv.orgbiorxiv.org |

| Separation Mode | Gradient elution with trifluoroacetic acid and acetonitrile | biorxiv.orgnih.gov |

| Photometric Detection (UV) | ~338 nm | biorxiv.org |

| Fluorescence Detection | Excitation: 338 nm, Emission: 414 nm | biorxiv.org |

| Sensitivity Comparison | Fluorescence detection is ~2500x more sensitive than UV detection | biorxiv.orgbiorxiv.org |

| Retention Time (Standard) | ~16 minutes | biorxiv.orgbiorxiv.org |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and well-established technique for the direct analysis of carbohydrates without the need for derivatization. thermofisher.comchromatographyonline.com Given that KDG is a sugar acid, HPAEC-PAD is an inherently suitable method for its quantification. The technique separates carbohydrates, which are weak acids, under high pH conditions using a strong anion-exchange stationary phase. thermofisher.com

The key advantages of HPAEC-PAD include its high sensitivity, capable of detecting analytes at pico- or femtomole levels, and its high resolving power. chromatographyonline.compaleofoundation.com This allows for the separation of complex mixtures of carbohydrates, including isomers such as epimers, which is a significant benefit when analyzing metabolic pathways where multiple, closely related sugar derivatives are present. chromatographyonline.com Pulsed amperometric detection provides direct electrochemical detection of the underivatized carbohydrates as they elute from the column, simplifying sample preparation and analysis. thermofisher.comchromatographyonline.com This makes HPAEC-PAD an ideal tool for the accurate quantification of KDG and other sugar acids in various biological and food matrices. paleofoundation.comcreative-biolabs.com

Enzymatic assays provide a highly specific method for quantifying KDG by leveraging the unique substrate specificity of enzymes involved in its metabolism. A common approach involves a coupled-enzyme system.

In one such assay, KDG is first phosphorylated by a specific 2-keto-3-deoxy-d-gluconate kinase (KDGK) in the presence of ATP to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.govejbiotechnology.inforedalyc.org The resulting KDPG is then cleaved by KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org The amount of pyruvate produced, which is stoichiometric to the initial amount of KDG, is then quantified. This is typically achieved by adding lactate (B86563) dehydrogenase (LDH) and NADH to the reaction. LDH catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured spectrophotometrically and is directly proportional to the amount of KDG in the sample. nih.govfrontiersin.org

This method has been successfully used to determine KDG concentrations and to assay the activity of KDG kinase in crude cell extracts and purified enzyme preparations. nih.govejbiotechnology.info

Derivatization is a key strategy to enhance the sensitivity and selectivity of KDG detection, especially in chromatographic methods. nih.gov The most common approach involves reacting the carbonyl group of KDG with a labeling agent. biorxiv.orgbiorxiv.org

o-Phenylenediamine (OPD): As mentioned in the HPLC section, derivatization with OPD is a widely used method. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov The reaction targets the ketone group of KDG, forming a fluorescent quinoxaline (B1680401) derivative. biorxiv.orgutoronto.ca This adduct is not only highly fluorescent, providing a massive boost in sensitivity, but also absorbs light in the UV-visible range, allowing for dual detection. biorxiv.orgbiorxiv.org The derivatization is typically carried out by incubating the sample with an acidic solution of OPD at an elevated temperature (e.g., 60°C) before HPLC injection. biorxiv.org

Silylation for GC-MS: For analysis by gas chromatography-mass spectrometry (GC-MS), a different derivatization strategy is employed. Silylation agents, such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide, are used to convert the hydroxyl and carboxyl groups of KDG into more volatile trimethylsilyl (B98337) (TMS) ethers and esters. asm.org This process reduces the polarity of the molecule and increases its thermal stability, making it suitable for analysis in the gas phase. asm.org

Structural Biology Approaches for Enzyme Characterization

Understanding the function of enzymes that metabolize KDG requires detailed knowledge of their three-dimensional structures. Structural biology, particularly X-ray crystallography, provides atomic-level insights into enzyme architecture, active site composition, and the mechanisms of substrate binding and catalysis.

X-ray crystallography has been instrumental in characterizing several enzymes that interact with KDG, most notably KDG aldolases (KDGA). nih.govnih.govresearchgate.net These enzymes catalyze the reversible cleavage of KDG into pyruvate and glyceraldehyde. nih.govnih.gov

Crystallographic studies of KDGA from hyperthermophilic archaea like Sulfolobus solfataricus and Sulfolobus acidocaldarius have revealed that it belongs to the N-acetylneuraminate lyase (NAL) superfamily of Schiff base-forming aldolases. nih.govportlandpress.com The structures show a tetrameric arrangement of subunits. asm.orgnih.gov

Key findings from these structural studies include:

Active Site Identification: The active site contains a critical lysine (B10760008) residue (e.g., Lys155 in S. solfataricus KDGA) that forms a Schiff base intermediate with the keto group of the substrate (pyruvate in the condensation reaction or KDG in the cleavage reaction). nih.govacs.orgbath.ac.uk This covalent catalysis mechanism is a hallmark of class I aldolases. nih.gov

Substrate Binding: By soaking crystals with substrates, researchers have been able to trap reaction intermediates and visualize how KDG binds within the active site. nih.gov These structures show that the active site is relatively rigid, a feature thought to contribute to the enzyme's high thermostability. nih.gov A conserved catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) is crucial for cofactor and substrate recognition. nih.govresearchgate.net

Basis of Promiscuity: The structure of S. solfataricus KDGA explained its catalytic promiscuity, as it can also cleave D-2-keto-3-deoxygalactonate (KDGal). nih.gov The active site has extra functionality that allows it to accommodate both substrates. nih.gov

Phosphate-Binding Motif: The crystal structure of the KDGA from S. acidocaldarius revealed a novel phosphate-binding motif, explaining its high activity with phosphorylated substrates like glyceraldehyde 3-phosphate. portlandpress.comrcsb.org

These detailed structural snapshots allow for a rational, structure-guided approach to site-directed mutagenesis, enabling researchers to alter substrate specificity and create novel biocatalysts for synthetic chemistry applications. nih.govacs.orgnih.gov

| Enzyme | Organism | PDB Code | Key Active Site Residues | Reference |

|---|---|---|---|---|

| KDG Aldolase (KDGA) | Sulfolobus solfataricus | 1W3N | Lys155, Tyr130, Thr43 | nih.govacs.org |

| KDG Aldolase (KDGA) | Sulfolobus acidocaldarius | 2NUX | Lys153, Tyr129, Gly177 | portlandpress.comrcsb.org |

| KDG Kinase (KDGK) | Thermus thermophilus | - | - | nih.govresearchgate.net |

| 3-dehydro-2-deoxy-D-gluconate dehydrogenase (DDGDH) | Thermus thermophilus HB8 | - | Ser129, Tyr144, Lys148 | nih.gov |

Spectroscopic Methods for Cofactor Identification

The identification of cofactors is crucial for understanding the catalytic mechanisms of enzymes involved in 2-Keto-3-deoxygluconate (KDG) metabolism. Spectroscopic techniques are paramount in this endeavor, providing non-invasive means to identify and characterize these essential non-protein components.

Dehydrogenases that interact with KDG or its metabolic precursors and products often utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as cofactors. The binding and conversion of these cofactors can be monitored using UV-Visible spectrophotometry. The reduced forms, NADH and NADPH, exhibit a characteristic maximum absorbance at a wavelength of 340 nm, whereas their oxidized counterparts, NAD+ and NADP+, show negligible absorbance at this wavelength. nih.govosti.gov This spectral distinction allows for real-time monitoring of enzyme reactions. For instance, the activity of an NAD+-dependent dehydrogenase can be quantified by measuring the rate of increase in absorbance at 340 nm as the substrate is oxidized and NAD+ is reduced to NADH. asm.org This method can be coupled with enzymatic assays for enhanced accuracy and to differentiate between various isomers of NADH that may form in non-enzymatic regeneration processes. researchgate.net

For metalloenzymes, such as certain classes of aldolases, identifying the specific metal ion cofactor is essential. Class II aldolases, for example, depend on a divalent metal ion for their catalytic activity. biorxiv.org Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) is a powerful technique for this purpose. It can simultaneously detect and quantify a wide array of metal ions within a purified enzyme sample, such as Zn2+, Co2+, Mn2+, Mg2+, and Ca2+, revealing the native metal cofactor. asm.org Furthermore, the functional role of these metals can be confirmed by observing changes in enzyme activity in the presence of different metal ions through coupled assays. For example, the activity of a KDG aldolase can be linked to lactate dehydrogenase (LDH), where the pyruvate produced by the aldolase is reduced to lactate by LDH, consuming NADH. The rate of NADH oxidation, monitored at 340 nm, serves as an indicator of aldolase activity, and how this rate changes with different metal ions can pinpoint the preferred cofactor. asm.org

In Class I aldolases, which form a Schiff base intermediate with the substrate, UV-Vis spectroscopy can also provide mechanistic insights. The formation of the protonated Schiff base (an iminium ion) between an active site lysine residue and the substrate's carbonyl group can lead to a bathochromic shift (a shift to a longer wavelength) in the substrate's absorbance spectrum, which is a detectable spectroscopic signature of this intermediate. mq.edu.au

Biochemical and Biophysical Characterization of Enzymes

The functional understanding of enzymes that produce or consume KDG relies on detailed biochemical and biophysical characterization. This involves determining their catalytic efficiency, substrate preferences, and stability under various environmental conditions.

Kinetic Analysis and Substrate Specificity Profiling

Kinetic analysis provides quantitative measures of an enzyme's efficiency and its affinity for various substrates. Key parameters such as the Michaelis constant (Kм), maximum velocity (Vmax), and catalytic constant (kcat) are determined to understand the enzyme's role in the metabolic pathway.

Enzymes of the Entner-Doudoroff (ED) pathway exhibit a wide range of substrate specificities. For example, KDPG aldolase from Escherichia coli is highly efficient in cleaving its natural substrate, 2-keto-3-deoxy-6-phosphogluconate (KDPG), with a kcat of 83 s⁻¹. nih.govnih.gov However, its efficiency with the non-phosphorylated analogue, KDG, is dramatically reduced by approximately 86,000-fold, a consequence of both a much lower kcat (0.019 s⁻¹) and a higher Kм. nih.govnih.gov This highlights the critical role of the phosphate group in substrate binding and catalysis for this particular enzyme.

In contrast, aldolases from some archaea, such as Sulfolobus solfataricus, are more promiscuous, capable of cleaving both KDG and KDPG, a reflection of the branched nature of the ED pathway in these organisms. asm.orgresearchgate.net The KDG aldolase from Picrophilus torridus (Pt-KDG-aldolase), however, is highly specific for the non-phosphorylated KDG. asm.org

Kinases involved in the pathway also show distinct specificities. In Haloferax volcanii, two KDG kinases have been identified. KDGK-1 is specific for KDG, while KDGK-2 can phosphorylate both KDG and its C4 epimer, 2-keto-3-deoxygalactonate (KDGal), though it has a much higher affinity for KDGal (Kм = 0.2 mM) than for KDG (Kм = 8.8 mM). researchgate.net This dual specificity suggests distinct physiological roles, with KDGK-1 functioning in glucose metabolism and KDGK-2 in galactose metabolism. researchgate.net

| Enzyme | Organism | Substrate | Kм (mM) | kcat (s⁻¹) | Vmax (U/mg) | Reference |

|---|---|---|---|---|---|---|

| KDPG Aldolase (Eda) | Escherichia coli | KDPG | - | 83 | - | nih.govnih.gov |

| KDPG Aldolase (Eda) | Escherichia coli | KDG | - | 0.019 | - | nih.govnih.gov |

| KDG Kinase (recFlKin) | Flavobacterium sp. UMI-01 | KDG | - | - | 0.72 | researchgate.net |

| KDG Kinase (KDGK-1) | Haloferax volcanii | KDG | 0.3 | - | 59 | researchgate.net |

| KDG Kinase (KDGK-2) | Haloferax volcanii | KDGal | 0.2 | - | 148 | researchgate.net |

| KDG Kinase (KDGK-2) | Haloferax volcanii | KDG | 8.8 | - | 125 | researchgate.net |

| KDG Kinase (KdgK) | Thermoproteus tenax | KDG | 0.178 | - | 43.26 | uniprot.org |

| 6-Phosphogluconate Dehydratase (CcEDD) | Caulobacter crescentus | 6-Phosphogluconate | 0.3 | - | 61.6 | researchgate.net |

Thermal Stability and pH Optimum Studies

The activity of enzymes is highly dependent on environmental factors like temperature and pH. Characterizing these dependencies is vital for understanding the enzyme's function in its native cellular environment and for its potential use in biocatalytic applications.

Enzymes from thermophilic archaea, which thrive at high temperatures, naturally exhibit high thermal stability. For instance, KDG kinases from archaea like Sulfolobus tokodaii and Sulfolobus solfataricus are stable at temperatures up to 60-70°C. researchgate.net Glycerate kinase from the thermoacidophile Picrophilus torridus displays a temperature optimum of 60°C and maintains activity after incubation at this temperature for two hours. oup.com In contrast, KDG kinase from the mesophilic bacterium Flavobacterium sp. has a lower optimal temperature of 50°C and is stable at 40°C for 30 minutes. researchgate.netmdpi.com The KDG aldolase from the fungus Aspergillus oryzae shows an optimum temperature of 55°C and is stable at this temperature for at least 60 minutes. nih.gov The intermediate KDG itself is remarkably stable, showing no thermal decomposition after 6 hours of incubation at 60°C. researchgate.net

The pH optimum reflects the protonation state of critical amino acid residues in the enzyme's active site. KDG aldolase from A. oryzae has a pH optimum of 8.0, while the KDPG aldolase from Pseudomonas fluorescens has a broad optimum between pH 7.0 and 8.5. nih.govou.edu Enzymes from halophilic (salt-loving) archaea, such as the KDPG aldolase from Haloferax volcanii, function optimally at neutral pH (~7.0) but require high salt concentrations for activity and stability. asm.org

| Enzyme | Organism | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|---|

| KDG Aldolase | Aspergillus oryzae | 55 | 8.0 | nih.gov |

| KDPG Aldolase | Pseudomonas fluorescens | - | 7.0 - 8.5 | ou.edu |

| KDPG Aldolase | Escherichia coli | - | 8.4 - 8.6 | uniprot.org |

| KDPG Aldolase | Haloferax volcanii | - | ~7.0 | asm.org |

| KDG Kinase (recFlKin) | Flavobacterium sp. UMI-01 | 50 | ~7.0 | researchgate.netmdpi.com |

| KDG Kinase | Serratia marcescens | 50 | 8.0 | researchgate.net |

| Glycerate Kinase | Picrophilus torridus | 60 | 7.3 | oup.com |

| KDG Kinase | Thermoproteus tenax | Assayed at 70 | Assayed at 7.0 | uniprot.org |

Systems Biology and Quantitative Modeling of Metabolic Flux

To understand how KDG metabolism is integrated and controlled within the entire cellular network, researchers employ systems biology approaches. This involves constructing quantitative models that can simulate and predict metabolic behavior under different conditions.

Dynamic Models of Metabolic Degradation and Genetic Regulation

Dynamic mathematical models, often constructed as a system of ordinary differential equations (ODEs), are powerful tools for simulating the time-course behavior of metabolic pathways. plos.org These models incorporate enzyme kinetic parameters to describe how reaction rates change as a function of metabolite concentrations.

A notable example is the dynamic model of the branched ED pathway in Sulfolobus solfataricus. nih.govplos.org This model integrates experimentally determined enzyme activities and metabolomics data to simulate the flow of carbon through both the non-phosphorylative and semi-phosphorylative branches. plos.org Such models can predict the concentrations of intermediates, including KDG, over time and assess the system's robustness to perturbations like temperature changes. nih.gov

Furthermore, these models can integrate genetic regulation. In the plant pathogen Dickeya dadantii, KDG plays a key role as a signaling molecule. It induces the expression of pectate lyases, enzymes that degrade the plant cell wall component pectin (B1162225), by inactivating the transcriptional repressor KdgR. arxiv.orgnih.gov Quantitative models have been developed that couple the metabolic sub-model of pectin degradation to KDG with the genetic regulatory sub-model of pel gene expression. researchgate.netarxiv.org These models, which account for compartments inside and outside the bacterium, can reproduce the dynamics of the system, including the accumulation of KDG and the subsequent burst of enzyme production, providing insights into the bacterium's infection strategy. arxiv.orgnih.gov

Flux Control Analysis within the Entner-Doudoroff Pathway

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are computational methods used to quantify the flow of metabolites (flux) through the various reactions in a metabolic network. 13C-MFA, which uses substrates labeled with the stable isotope 13C, is particularly powerful for elucidating the contributions of parallel pathways.

Studies in Pseudomonas species have shown that glucose catabolism relies almost exclusively on the ED pathway, with the Embden-Meyerhof-Parnas (EMP) pathway being inactive in the forward direction. biorxiv.org Flux analysis in Pseudomonas protegens revealed that over 90% of consumed glucose is channeled through the ED pathway. biorxiv.org This prioritization occurs even during the co-utilization of other sugars like fructose (B13574) and mannose, where carbons from these sugars are cycled backward through the upper EMP pathway to feed into the ED pathway. biorxiv.org

FBA has been used to investigate the essentiality of the ED pathway in the methanotroph Methylotuvimicrobium buryatense. asm.orgnih.gov While initial analyses suggested the EMP pathway was the principal glycolytic route, attempts to delete the ED pathway genes were unsuccessful, indicating its essentiality. asm.orgnih.gov Manipulating the expression of the ED pathway genes confirmed that its activity was essential for growth. FBA simulations showed that a strong flux through the ED pathway leads to a reduced energy budget, suggesting that while essential, its flux must be carefully controlled. nih.gov

These analyses provide a system-level understanding of why organisms maintain the ED pathway, which is less energy-efficient in terms of ATP yield than the EMP pathway. biorxiv.org The ED pathway's robustness, thermodynamic favorability, and potential roles in redox balance and precursor supply are key factors revealed by flux control analysis. nih.govbiorxiv.org In Synechocystis sp. PCC 6803, kinetic modeling suggests that the intermediate KDPG may act as a regulatory molecule, and that the ED pathway's essentiality might be linked to roles beyond simple carbon catabolism. frontiersin.org

常见问题

Q. What metabolic pathways involve KDG, and how can researchers experimentally validate its role in these pathways?

KDG is a key intermediate in the modified branched Entner-Doudoroff (ED) pathway in organisms like Sulfolobus solfataricus. In this pathway, glucose is converted to D-gluconate via glucose 1-dehydrogenase, then to KDG via gluconate dehydratase . To validate its role:

- Methodology : Use isotopic labeling (e.g., -glucose) to track KDG formation via LC-MS or NMR.

- Enzyme assays : Measure gluconate dehydratase activity spectrophotometrically by monitoring KDG production at 230 nm (absorbance peak for α-keto acids) .

- Genetic knockout : Disrupt genes encoding KDG-producing enzymes (e.g., kdgA) and assess growth defects in minimal media with KDG as the sole carbon source .

Q. How can KDG transport systems be characterized in bacterial models like Erwinia chrysanthemi?

The kdgT gene in E. chrysanthemi encodes a KDG permease with specificity for ketodeoxyuronates. Key steps for characterization:

- Kinetic analysis : Measure uptake rates using radiolabeled -KDG. Calculate (0.52 mM at pH 7, 30°C) and identify competitive inhibitors (e.g., 5-keto-4-deoxyuronate, mM) .

- Regulatory studies : Use kdgT-lacZ fusions to assess induction by galacturonate or polygalacturonate, not KDG itself. Regulatory mutants (e.g., kdgR mutants) show constitutive expression .

Q. What are reliable methods for detecting and quantifying KDG in complex biological samples?

- Chromatography : Use HPLC with a UV detector (230 nm) or HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) for separation and quantification .

- Enzymatic assays : Couple KDG with 2-keto-3-deoxygluconate kinase (KDGK) and measure ATP consumption via NADH-coupled spectrophotometry .

Advanced Research Questions

Q. How can structural studies of KDG-related enzymes inform rational engineering for biocatalysis?

- Crystallography : Resolve structures of KDG aldolase (KDGA) or kinase (KDGK) to identify active-site residues. For example, Thermotoga maritima KDGK (PDB: 2R9X) reveals a Rossmann-fold ATP-binding domain .

- Site-directed mutagenesis : Engineer thermostable variants (e.g., Sulfolobus acidocaldarius KDGA-V193A) for improved activity at moderate temperatures (3× enhancement at 50°C) .

Q. What experimental strategies resolve contradictions in KDG-dependent growth phenotypes across bacterial species?

E. chrysanthemi cannot grow on KDG as a sole carbon source, but regulatory mutants (e.g., kdgR mutants) can . To reconcile such discrepancies:

- Transcriptomics : Compare gene expression profiles (e.g., kdgT, kdgK) in wild-type vs. mutants under KDG supplementation.

- Metabolite tracing : Use -KDG to track assimilation into central carbon metabolism via GC-MS .

Q. How can metabolic flux analysis (MFA) elucidate the bifurcation of KDG into phosphorylative vs. non-phosphorylative ED pathways?

- Isotopomer analysis : Feed -glucose and track label distribution in downstream metabolites (e.g., glyceraldehyde-3-phosphate, pyruvate) to quantify flux partitioning at the KDG node .

- Enzyme titration : Vary concentrations of KDG kinase (phosphorylative branch) vs. KDG aldolase (non-phosphorylative branch) in cell-free extracts to model flux control .